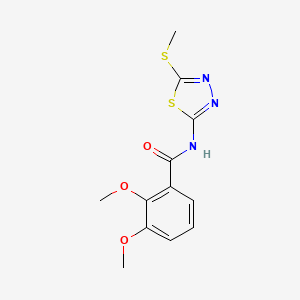

2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

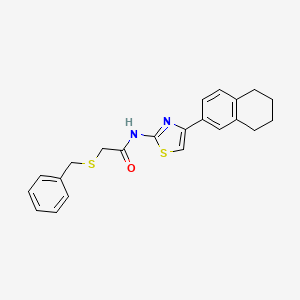

The molecular formula of this compound is C12H13N3O3S. It contains a benzamide group (a benzene ring attached to a CONH2 group), two methoxy groups (OCH3) on the benzene ring, and a 1,3,4-thiadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom) attached to the benzamide nitrogen .科学的研究の応用

Synthesis and Anticancer Activity

- A study demonstrated the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Antioxidant and Antibacterial Activities

- New benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid demonstrated effective antioxidant, free radical scavenging, and metal chelating activities. Some of these compounds also showed promising in vitro antibacterial activity against various bacteria, suggesting their potential in antimicrobial applications (Yakan et al., 2020).

Supramolecular Gelators

- A study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior with ethanol/water and methanol/water mixtures. This work aimed to understand the role of methyl functionality and non-covalent interactions in gelation, providing insights into the development of supramolecular gelators (Yadav & Ballabh, 2020).

Heterocyclic Compounds Synthesis

- Thiosemicarbazide derivatives were used as precursors for synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds were assessed for their antimicrobial activity, highlighting their potential in medicinal chemistry applications (Elmagd et al., 2017).

将来の方向性

As this compound is a benzamide derivative, it could potentially be studied for various biological activities. Benzamides have been found to have a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects . Therefore, this compound could be a potential candidate for drug development and deserves further investigation.

作用機序

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown a broad range of biological activities .

Mode of Action

It’s known that benzamides interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Benzamides have been found to possess a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some benzamides have shown antioxidant, antibacterial, and metal chelating activity .

特性

IUPAC Name |

2,3-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-17-8-6-4-5-7(9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYXBJQZAZYGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B2782355.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

![(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2782359.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)